molecular formula C14H18N2O B14772829 1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14772829
M. Wt: 230.31 g/mol
InChI Key: KYHWGZIOFZRZHA-UHFFFAOYSA-N
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Description

(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of enones It features a phenyl group attached to a prop-2-en-1-one moiety, which is further substituted with a 2-methylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one typically involves the condensation of 2-methylpiperazine with cinnamaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming the enone structure.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or diketones.

    Reduction: Reduction of the enone can yield the corresponding alcohol or saturated ketone.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products:

    Oxidation: Epoxides, diketones.

    Reduction: Alcohols, saturated ketones.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one exerts its effects involves interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of key biological pathways, contributing to its bioactivity.

Comparison with Similar Compounds

  • (2E)-1-(2-Methylpiperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2-Methylpiperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
  • (2E)-1-(2-Methylpiperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Comparison: Compared to its analogs, (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is unique due to its unsubstituted phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of different substituents on the phenyl ring in similar compounds can alter their chemical and biological properties, making (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one a distinct entity in its class.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-(2-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C14H18N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3

InChI Key

KYHWGZIOFZRZHA-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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